(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
- The Rho family of small GTPases plays a crucial role in cancer metastasis. Up-regulation of RhoA or RhoC has been associated with poor clinical outcomes.
- Specifically, ®-CCG-1423 blocks signaling through myocardin-related transcription factor A (MRTF-A) and serum response factor (SRF) .
- The compound’s impact on the actin cytoskeleton is essential for multiple cellular processes central to tumor growth and metastasis.
®-CCG-1423: is a stereoisomer of . It belongs to the class of Rho inhibitors.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ®-CCG-1423 are not widely documented.
- it’s worth noting that CCG-1423 (the parent compound) has been studied for its inhibitory effects on Rho/SRF pathway-related events .
Chemical Reactions Analysis
- Common reagents and conditions for these reactions remain undisclosed.
- The major products formed from these reactions are not explicitly reported.
®-CCG-1423: likely undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Investigating its interactions with RhoA and SRF.
Biology: Understanding its impact on cellular processes and gene expression.
Medicine: Exploring its potential as a cancer therapeutic agent.
Industry: Assessing its use in drug development.
Mechanism of Action
- Molecular targets involve the RhoA pathway, which plays a critical role in cancer progression .
®-CCG-1423: exerts its effects by inhibiting MRTF-A-dependent cellular events, including SRF-mediated gene expression and cell migration.
Comparison with Similar Compounds
- Similar compounds include CCG-1423 (the non-stereoisomeric form) and other Rho inhibitors.
®-CCG-1423: is unique due to its stereoisomeric nature.
Properties
Molecular Formula |
C18H13ClF6N2O3 |
---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-[(2R)-1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m1/s1 |
InChI Key |
DSMXVSGJIDFLKP-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide |
Origin of Product |
United States |
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